4-Methyl-2-(Pentafluorobenzoyl)pyridine
Overview
Description
4-Methyl-2-(Pentafluorobenzoyl)pyridine is a useful research compound. Its molecular formula is C13H6F5NO and its molecular weight is 287.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Coordination Behavior in Complexes
- Research demonstrates the coordination behavior of various amine bases, including substituted pyridines, with complexes such as cobalt(II). These interactions are crucial in understanding the coordination chemistry of pyridine derivatives (Sakata, Hashimoto, & Yoshino, 1985).
Synthesis and Biological Evaluation of Derivatives
- Novel benzothiazole derivatives containing pyridine have been synthesized, showcasing the versatile role of pyridine in the creation of bioactive compounds (Bhoi, Borad, Pithawala, & Patel, 2016).
Synthesis and Spectroscopic Characterization
- The synthesis of new pyridine amide derivatives highlights the utility of pyridine in creating compounds with potential metal ion coordination abilities (Kwiatek, Kubicki, Barczyński, Lis, & Hnatejko, 2017).
Novel Heterocyclic Azlactone and Imidazolinone Derivatives
- Pyridine derivatives have been used to create novel heterocyclic compounds with antimicrobial properties, illustrating the compound's versatility in medicinal chemistry (Mistry & Desai, 2005).
Polymer Chemistry
- Pyridine-containing monomers have been synthesized, leading to the development of new polyimides with valuable properties like thermal stability and low dielectric constants, crucial in materials science (Wang, Li, Ma, Zhang, & Gong, 2006).
Multicomponent Reaction Development
- Pyridine carbenes have been utilized in developing multicomponent reactions, leading to the synthesis of complex organic structures with potential applications in synthetic organic chemistry (Pan, Li, Yan, Xing, & Cheng, 2010).
Spectroscopic Analysis
- Pyridine derivatives have been analyzed spectroscopically in various contexts, providing insights into their structural and electronic properties, important in analytical chemistry (Castro, Aguayo, Bessolo, & Santos, 2005).
Cytotoxicity Studies in Metal Complexes
- Pyridine-functionalized ligands have been used to create metal complexes studied for their cytotoxic effects, highlighting potential applications in cancer research (Dinda, Nandy, Rana, Bertolasi, Saha, & Bielawski, 2014).
Organometallic Chemistry
- Pyridine and related heterocycles have been employed in organometallic chemistry, creating metal complexes with unique properties, significant in catalysis and material science (Pannell, Lee, Párkányi, & Redfearn, 1975).
Luminescent Properties in Rhenium(I) Complexes
- Pyridine-functionalized N-heterocyclic carbenes have been synthesized and used to create luminescent rhenium(I) complexes, with potential applications in photonic and electronic devices (Li, Li, Wang, Chen, Li, Chen, Zheng, & Xue, 2012).
Properties
IUPAC Name |
(4-methylpyridin-2-yl)-(2,3,4,5,6-pentafluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO/c1-5-2-3-19-6(4-5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJOAZPXOYDXKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001186590 | |
Record name | (4-Methyl-2-pyridinyl)(2,3,4,5,6-pentafluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001186590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-10-7 | |
Record name | (4-Methyl-2-pyridinyl)(2,3,4,5,6-pentafluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methyl-2-pyridinyl)(2,3,4,5,6-pentafluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001186590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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